molecular formula C12H20ClN3O2 B12777227 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride CAS No. 139261-79-3

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride

Cat. No.: B12777227
CAS No.: 139261-79-3
M. Wt: 273.76 g/mol
InChI Key: PBFSNCYSCLEXLD-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride is a chemical compound with the molecular formula C12H20ClN3O2 and a molecular weight of 273.7591 . This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride typically involves the reaction of an appropriate amine with a substituted 5-bromomethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid derivative . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.

Scientific Research Applications

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(1-piperidinyl)-, ethyl ester, monohydrochloride can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications that distinguish it from other similar compounds.

Properties

139261-79-3

Molecular Formula

C12H20ClN3O2

Molecular Weight

273.76 g/mol

IUPAC Name

ethyl 5-methyl-2-piperidin-1-yl-1H-imidazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C12H19N3O2.ClH/c1-3-17-11(16)10-9(2)13-12(14-10)15-7-5-4-6-8-15;/h3-8H2,1-2H3,(H,13,14);1H

InChI Key

PBFSNCYSCLEXLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)N2CCCCC2)C.Cl

Origin of Product

United States

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